![molecular formula C16H29N3O2 B1450856 tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate CAS No. 1120214-86-9](/img/structure/B1450856.png)
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H29N3O2 and its molecular weight is 295.42 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H29N3O2
- Molecular Weight : 295.42 g/mol
- CAS Number : 1120214-86-9
- Purity : Typically around 95%.
Pharmacological Effects
-
Neuroprotective Activity :
- Studies indicate that compounds similar to this compound exhibit neuroprotective effects, particularly against oxidative stress and neuroinflammation. For example, in vitro studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and β-secretase activity, which are crucial in Alzheimer's disease pathology .
- Anti-inflammatory Properties :
- Cytotoxicity and Apoptosis :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
- Inhibition of Enzymatic Activity : As noted, it inhibits key enzymes involved in neurodegeneration, such as AChE and β-secretase, which are pivotal in the pathology of Alzheimer's disease.
Case Study 1: Neuroprotection in Animal Models
In a study involving scopolamine-induced oxidative stress in rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels compared to control groups, indicating reduced lipid peroxidation and oxidative damage .
Case Study 2: Anticancer Activity
Another investigation demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Neuroprotective Activity
Research indicates that tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate exhibits neuroprotective effects, particularly against oxidative stress and neuroinflammation.
- Mechanism of Action: It has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase, both of which are implicated in Alzheimer's disease pathology.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions.
Cytotoxicity and Apoptosis
Studies have reported that this compound exhibits cytotoxic effects against several human cancer cell lines, including HeLa and MCF-7 cells.
- Mechanism: The cytotoxicity is associated with the induction of apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
Case Study 1: Neuroprotection in Animal Models
In a study involving scopolamine-induced oxidative stress in rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels compared to control groups. This indicates reduced lipid peroxidation and oxidative damage, highlighting its potential for neuroprotection.
Case Study 2: Anticancer Activity
Another investigation demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation pathways, emphasizing its potential as an anticancer therapeutic agent.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Neuroprotective | Inhibits AChE and β-secretase activity; reduces oxidative stress in models | |
Anti-inflammatory | Exhibits properties that may reduce inflammation | |
Cytotoxicity | Induces apoptosis in cancer cell lines (HeLa, MCF-7) |
Properties
IUPAC Name |
tert-butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-8-6-12(7-9-18)19-13-4-5-14(19)11-17-10-13/h12-14,17H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFFGHGMBRCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCC2CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656777 | |
Record name | tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-86-9 | |
Record name | tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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